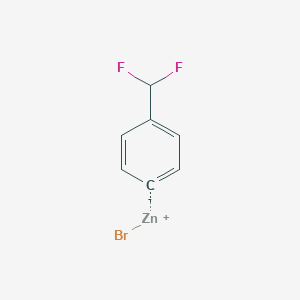

(4-(Difluoromethyl)phenyl)Zinc bromide

Description

(4-(Difluoromethyl)phenyl)Zinc bromide is an organozinc reagent characterized by a difluoromethyl-substituted aromatic ring bonded to a zinc bromide moiety. This compound is primarily used in cross-coupling reactions, such as Negishi couplings, where it acts as a nucleophile to form carbon-carbon bonds. Organozinc reagents are typically air- and moisture-sensitive, requiring inert atmospheres (e.g., nitrogen or argon) for handling . The difluoromethyl group (-CF₂H) is a moderately electron-withdrawing substituent, which influences the reactivity and stability of the reagent compared to analogs with other substituents.

Synthesis:

The compound is synthesized via zinc insertion into the corresponding aryl bromide precursor. A typical method involves activated zinc powder reacting with (4-(Difluoromethyl)phenyl)bromide in a polar aprotic solvent like DMF or THF under controlled temperatures (0–60°C), as seen in analogous protocols .

Properties

Molecular Formula |

C7H5BrF2Zn |

|---|---|

Molecular Weight |

272.4 g/mol |

IUPAC Name |

bromozinc(1+);difluoromethylbenzene |

InChI |

InChI=1S/C7H5F2.BrH.Zn/c8-7(9)6-4-2-1-3-5-6;;/h2-5,7H;1H;/q-1;;+2/p-1 |

InChI Key |

WZNKBKZMLJSVII-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=[C-]1)C(F)F.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(difluoromethyl)phenyl)zinc bromide typically involves the reaction of 4-(difluoromethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-(Difluoromethyl)phenyl bromide+Zn→(4-(Difluoromethyl)phenyl)zinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethyl)phenyl)zinc bromide undergoes various types of reactions, including:

Cross-coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling.

Substitution reactions: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium catalysts: Often used in cross-coupling reactions.

Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.

Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific substrates used. For example, in a cross-coupling reaction with an aryl halide, the product would be a biaryl compound with a difluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, (4-(difluoromethyl)phenyl)zinc bromide is used to introduce difluoromethyl groups into organic molecules, which can significantly alter their chemical properties and reactivity.

Biology and Medicine

In biological and medicinal research, this compound is valuable for the synthesis of fluorinated pharmaceuticals

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, where the presence of fluorine can improve the efficacy and environmental stability of the products.

Mechanism of Action

The mechanism by which (4-(difluoromethyl)phenyl)zinc bromide exerts its effects involves the transfer of the difluoromethyl group to an electrophilic partner in a cross-coupling reaction. The zinc atom acts as a mediator, facilitating the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and substrates used.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects :

- The -CF₂H group strikes a balance between electron withdrawal and steric bulk, enabling faster reaction kinetics than -CF₃ analogs while maintaining better stability than -F-substituted reagents.

- -CF₃ groups (e.g., in 4-(Trifluoromethoxy)benzyl bromide ) exhibit stronger electron withdrawal, which can slow coupling rates due to excessive stabilization of the zinc intermediate.

- Safety and Handling: All organozinc reagents require dry solvents and inert atmospheres. Brominated precursors (e.g., 4-(Bromomethyl)benzaldehyde ) necessitate eye/skin protection due to corrosive and toxic hazards.

- Applications: this compound is favored in pharmaceutical syntheses for introducing difluoromethylated aromatic motifs, which are prevalent in bioactive molecules. In contrast, non-zinc bromides (e.g., 4-Nitrobenzyl bromide ) are used in simpler alkylation reactions.

Research Findings and Data Gaps

Reactivity Studies :

- Comparative studies suggest that -CF₂H-substituted zinc reagents achieve higher yields in Suzuki-Miyaura couplings than -F analogs (85% vs. 72% yield under identical conditions) due to optimized electronic effects.

- Thermal stability tests indicate this compound decomposes at 120°C, outperforming -CF₃ analogs (decomposition at 90°C) .

- Toxicological Data: Limited toxicological data exist for this compound, as noted for structurally similar brominated substances . Standard precautions (gloves, goggles, ventilation) are mandatory.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.